Methyl 3-cyclopropylquinoline-2-carboxylate
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Overview
Description
Methyl 3-cyclopropylquinoline-2-carboxylate: is a quinoline derivative with a cyclopropyl group attached to the quinoline ring. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyclopropylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cyclopropyl-substituted aniline with a suitable aldehyde, followed by cyclization and esterification .
Industrial Production Methods: Industrial production methods often utilize catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopropylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups are introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl 3-cyclopropylquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline: A basic structure without the cyclopropyl group.
Isoquinoline: A structural isomer with the nitrogen atom in a different position.
Quinazoline: Contains an additional nitrogen atom in the ring system.
Uniqueness: Methyl 3-cyclopropylquinoline-2-carboxylate is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and alter its chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
methyl 3-cyclopropylquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)13-11(9-6-7-9)8-10-4-2-3-5-12(10)15-13/h2-5,8-9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVZHXILYNANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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